molecular formula C16H21NO3 B2861121 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide CAS No. 899962-88-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2861121
CAS No.: 899962-88-0
M. Wt: 275.348
InChI Key: UFDLNQQYBXQFSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro compounds has been reported in the literature . The sonochemical method in the presence of montmorillonite KSF catalyst was used for the synthesis . The structures of the products were confirmed by FTIR, GC-MS, 1H-NMR, and 13CNMR spectrometers .

Scientific Research Applications

Antiviral Evaluation

A study on New Spirothiazolidinone Derivatives reveals the synthesis and antiviral evaluation of a series of compounds designed for antiviral activity. These compounds, including derivatives similar in structure to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide, demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This research highlights the potential of spirothiazolidinone compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Activity Analysis

The Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants study presents an analysis of the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showcasing the application of compounds with a spirocyclic component in evaluating their potential as anticonvulsants (Farrar et al., 1993).

Synthesis of Bioactive Derivatives

Research on the Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives demonstrates the formation of functionalized derivatives from nucleophilic ring opening reactions. These derivatives are important in several classes of bioactive compounds, illustrating the versatility of spirocyclic and oxabicyclic frameworks in synthetic chemistry and drug development (Santos et al., 2000).

Evaluation of Cellular Proliferation

A study titled Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 evaluates the feasibility of imaging tumor proliferation using a novel PET tracer, showcasing applications in determining the proliferative status of solid tumors. This research underlines the role of novel compounds in enhancing the diagnostic capabilities of PET imaging in oncology (Dehdashti et al., 2013).

Development of Chemotherapeutic Agents

The Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin study explores the selective toxicity of a novel bioreductive drug for hypoxic cells, providing insights into the development of chemotherapeutic agents. This research emphasizes the importance of understanding the reduction chemistry of novel compounds for their application in cancer therapy (Palmer et al., 1995).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)15(18)17-10-14-11-19-16(20-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLNQQYBXQFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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